![molecular formula C8H9NO B1605837 Danaidal CAS No. 27628-46-2](/img/structure/B1605837.png)
Danaidal
Overview
Description
Danaidal is a chemical compound that has gained considerable attention from the scientific community due to its unique physical and chemical properties as well as its potential applications in various fields of research and industry. It is associated with the male pheromones of certain insects .
Synthesis Analysis
The synthesis of Danaidal has been discussed in a paper by Johannes M. Wiest and Thorsten Bach . They proposed a route to 2-substituted 3-cyanopyrroles, which are essential for the total synthesis of Danaidal .Scientific Research Applications
Chemical Communication in Danaid Butterflies
Danaidal plays a crucial role in the chemical communication of Danaid butterflies. It is essential in the courtship of these butterflies, where male pheromones are necessary for the acceptance of a male by a female . The pheromone biology of Danaids shows particularly elaborate peculiarities, one of the most striking being that phytochemicals obtained by adult feeding serve as precursors for pheromone components found in many species of Danaidae .
Plant Relationships and Mimicry
Danaidal is also associated with the relationships between Danaid butterflies and plants. Danaids are associated with plants that can provide pheromone precursors for adults, but also with their larval food plants, the bitter-tasting toxins of which are often utilized by the insects for defensive purposes . This association has become very well known because it is the basis for the butterflies’ conspicuous role as mimicry models .
Synthesis of Danaidal
The synthesis of Danaidal is a significant area of research in chemistry. A route to 2-Substituted 3-Cyanopyrroles has been developed, which includes the synthesis of Danaidal . This synthetic route is important for the production of Danaidal for various research applications.
Comparison with Natural and Synthetic Samples
Research has been conducted to compare natural and synthetic samples of Danaidal. This comparison is crucial to ensure the synthetic Danaidal produced is identical to the natural compound .
Role in the Defense Mechanism of Insects
Danaidal is part of the defense mechanism of insects. The bitter-tasting toxins of larval food plants, which often contain Danaidal, are utilized by insects for defensive purposes .
Role in the Phylogenetic Development of Danaids
Danaidal plays a role in the phylogenetic development of Danaids. The information on pheromone biology of Danaids and their associations with plants, including those containing Danaidal, is used as a basis for discussing hypotheses on the possible phylogenetic development of both chemical communication in Danaids and Danaid/plant relationships .
Safety and Hazards
Mechanism of Action
Target of Action
Danaidal, also known as Danazol, is a synthetic steroid with antigonadotropic and anti-estrogenic activities . It primarily targets the pituitary gland, specifically inhibiting the output of gonadotropins . Gonadotropins are hormones that play a crucial role in sexual development and fertility.
Mode of Action
Danaidal acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It possesses some androgenic properties. As a gonadotropin inhibitor, Danaidal suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins . Danaidal also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production .
Biochemical Pathways
The biochemical pathways affected by Danaidal are primarily related to the regulation of gonadotropins. By suppressing the pituitary-ovarian axis, Danaidal impacts the normal hormonal regulation of the menstrual cycle. This results in a decrease in estrogen production, which can be beneficial in conditions such as endometriosis and fibrocystic breast disease .
Result of Action
The molecular and cellular effects of Danaidal’s action primarily involve the suppression of estrogen-dependent processes. By reducing the production of estrogen, Danaidal can alleviate symptoms associated with conditions like endometriosis and fibrocystic breast disease .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOKRZUBPDZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182009 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-6,7-dihydro-5H-pyrrolizine | |
CAS RN |
27628-46-2 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of Danaidal?
A1: Danaidal (2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde) functions as a sex pheromone in several moth species, particularly within the Arctiidae family [, , ]. It is released by males to attract females during courtship. []
Q2: How is Danaidal produced in insects?
A2: Danaidal is not directly synthesized by the insects themselves. Instead, it is derived from pyrrolizidine alkaloids (PAs), which are sequestered by the larvae from their host plants. [, ] These PAs are then metabolized into Danaidal and other related compounds.
Q3: Is Danaidal production in insects dependent on their diet?
A3: Yes, the production of Danaidal is directly linked to the larval diet. Research on Haploa clymene demonstrated that larvae fed on PA-containing plants like Eupatorium purpureum produced Danaidal, while those fed on PA-free plants like Plantago rugelii did not. [] This highlights the critical role of dietary PAs as precursors for Danaidal biosynthesis.
Q4: Are there synthetic routes for producing Danaidal?
A4: Yes, Danaidal can be synthesized chemically. One reported method involves a multi-step process starting from ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate, utilizing sulfur dehydrogenation or MnO2 oxidation, followed by reduction and a final oxidation step. [, ] This provides a way to obtain Danaidal for research purposes without relying on natural extraction.
Q5: What is the significance of understanding Danaidal's evolutionary history?
A5: Investigating the presence of Danaidal across different moth species provides insights into the evolutionary history of this pheromone signaling system. The fact that Danaidal is found in various Arctiidae subfamilies suggests a single, early evolutionary origin for its production, likely predating the divergence of these subfamilies. [] This knowledge contributes to our broader understanding of insect communication and evolution.
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